molecular formula C8H12ClNO B1615338 2-Amino-1-phenylethanol hydrochloride CAS No. 4561-43-7

2-Amino-1-phenylethanol hydrochloride

Cat. No.: B1615338
CAS No.: 4561-43-7
M. Wt: 173.64 g/mol
InChI Key: GMYDEDCMIQAOCT-UHFFFAOYSA-N
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Description

2-Amino-1-phenylethanol hydrochloride (CAS 4561-43-7) is a high-purity biochemical research reagent with a molecular weight of 173.64 g/mol and molecular formula of C8H11NO·HCl . This compound serves as a versatile molecular tool and a crucial synthetic intermediate in medicinal chemistry and drug discovery. Its primary research value lies in its role as a precursor for the discovery of β-arrestin-biased β2-adrenoceptor agonists . These biased agonists are significant for their potential to activate beneficial signaling pathways of the G-protein coupled receptor (GPCR) while avoiding those linked to adverse effects, offering a new strategic direction for therapeutic development . Furthermore, derivatives of 2-amino-1-phenylethanol have been investigated as a novel class of small-molecule antimalarials , demonstrating potent activity against Plasmodium species . In chemical synthesis, this compound is a valuable chiral building block . Its structure makes it suitable for use in the catalytic synthesis of unprotected 2-amino-1-phenylethanols directly from alkenes, and it is also integral to studies in optical resolution and the development of molecularly imprinted polymers for racemate separation . From a biophysical perspective, the conformational behavior of 2-amino-1-phenylethanol, both in its neutral and protonated forms, has been extensively studied to understand the critical effect of solvation on biomolecular structure, providing insights relevant to neurotransmitter behavior . This product is supplied as Biotechnology Grade and is highly pure. All solutions are prepared with Type I ultrapure water and are filtered through a 0.22 µm membrane . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-phenylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYDEDCMIQAOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963403
Record name 2-Amino-1-phenylethan-1-ol--hydrogen chloride (1/1)
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Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4561-43-7
Record name Benzenemethanol, α-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4561-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1-phenylethan-1-ol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Amino 1 Phenylethanol Hydrochloride

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically pure compounds, bypassing the need for classical resolution of racemic mixtures. acs.org For 2-amino-1-phenylethanol (B123470), these approaches are dominated by catalyst-mediated reductions and biocatalytic transformations, which offer high levels of stereocontrol. acs.orgresearchgate.net

Catalytic asymmetric reduction of prochiral ketones is a powerful method for producing chiral secondary alcohols. nih.gov This strategy has been extensively applied to the synthesis of 2-amino-1-phenylethanol and its derivatives, employing a range of chiral catalysts to induce high enantioselectivity. acs.orgtaylorfrancis.com

Asymmetric reduction using chiral borane (B79455) reagents is an effective method for the enantioselective reduction of prochiral ketones. dnrcollege.org Reagents such as diisopinocampheylborane (B13816774) (Ipc₂BH) and B-isopinocampheyl-9-borabicyclo[3.3.1]nonane (Alpine Borane) are derived from naturally occurring chiral terpenes like pinene. dnrcollege.org

The mechanism involves the formation of a complex between the chiral borane reagent and the carbonyl group of the substrate. The steric environment created by the chiral ligands on the boron atom directs the hydride transfer to one of the two prochiral faces of the ketone, leading to the preferential formation of one alcohol enantiomer. dnrcollege.org While effective for many ketones, the reduction of 2-amino acetophenones with diisopinocampheylborane (Ipc₂BH) has shown modest enantiomeric excesses (12–45% ee). researchgate.net However, using a related reagent, diisopinocampheylchloroborane (Ipc₂BCl), significantly improves the enantioselectivity, achieving 75–99% ee for the corresponding β-amino alcohols. researchgate.net

Table 1: Asymmetric Reduction of 2-Aminoacetophenones with Chiral Borane Reagents researchgate.net
Chiral ReagentSubstrateEnantiomeric Excess (ee)Yield
Diisopinocampheylborane (Ipc₂BH)2-Aminoacetophenone (B1585202)12–45%Good to Excellent
Diisopinocampheylchloroborane (Ipc₂BCl)2-Aminoacetophenone75–99%Good to Excellent

The catalytic asymmetric reduction of prochiral ketones using borane, mediated by chiral oxazaborolidines, is a highly efficient and widely used method known as the Corey-Bakshi-Shibata (CBS) reduction. nih.govinsuf.org These catalysts are typically generated in situ or used as pre-formed, stable reagents. nih.govwikipedia.org The catalyst, often derived from a chiral amino alcohol like (R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine, creates a chiral environment that directs the borane reduction of a ketone with high enantioselectivity and predictable stereochemistry. acs.orgnih.govwikipedia.org

One successful route to (S)-2-amino-1-phenylethanol involves the enantioselective reduction of 2-chloroacetophenone (B165298) using a borane-dimethylsulfide complex (BH₃·DMS) or borane-tetrahydrofuran (B86392) (BH₃·THF) in the presence of a catalytic amount (0.003 to 0.025 mmol) of an (S)-diphenyl-2-prolinol-based oxazaborolidine. acs.orgtaylorfrancis.com This reaction produces the intermediate (S)-2-chloro-1-phenylethanol in high yield with an enantiomeric excess (ee) ranging from 93% to 97%. acs.org Subsequent reaction with ammonium (B1175870) hydroxide (B78521) affords the final (S)-2-amino-1-phenylethanol product with a high ee. acs.orgtaylorfrancis.com

Table 2: Oxazaborolidine-Catalyzed Reduction of 2-Chloroacetophenone acs.orgtaylorfrancis.com
Catalyst PrecursorHydride SourceProductEnantiomeric Excess (ee)Conversion
(S)-R,R-diphenyl-2-prolinol-based oxazaborolidineBH₃·DMS or BH₃·THF(S)-2-chloro-1-phenylethanol95-96%100%

Asymmetric hydrogenation and asymmetric transfer hydrogenation using chiral transition metal complexes, particularly those based on rhodium and ruthenium, are powerful tools for the synthesis of chiral alcohols from ketones. acs.orgnih.govacs.org These methods often exhibit high efficiency, broad substrate scope, and excellent enantioselectivity under mild conditions. acs.orgacs.org

Ruthenium Catalysis: Chiral ruthenium complexes have been successfully employed for the asymmetric hydrogenation of α-amino ketone derivatives. acs.orgtaylorfrancis.com In one approach, 2-chloroacetophenone is first converted to a succinimido acetophenone. This intermediate is then hydrogenated using a chiral ruthenium complex in the presence of a base and a chiral amine, following the Noyori procedure. acs.orgtaylorfrancis.com This method yields the optically active succinimido alcohol with an excellent enantiomeric excess of 98%. Subsequent hydrolysis provides the desired chiral amino alcohol. acs.org More recent developments have utilized Ru-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketone hydrochloride salts, achieving enantiomeric ratios up to 99.6:0.4 and high yields for a variety of 1,2-amino alcohol products. acs.orgnih.gov

Rhodium Catalysis: Chiral rhodium catalysts have also proven effective. For instance, Achiwa's MCCP-Rh catalyst can hydrogenate 2-diethylaminoacetophenone with a high substrate-to-catalyst ratio (S/C = 100,000) to produce the corresponding amino alcohol in 96% ee. acs.org Other Rh-diphosphine complexes, such as Rh-TangPhos, have been used for the asymmetric hydrogenation of N-aryl β-enamino esters, yielding N-aryl β-amino esters with up to 96.3% ee. nih.gov

Table 3: Transition Metal-Catalyzed Asymmetric Hydrogenation for Amino Alcohol Synthesis
Catalyst SystemSubstrate TypeProductEnantiomeric Excess (ee)Reference
Chiral Ruthenium Complex (Noyori procedure)Succinimido acetophenoneSuccinimido alcohol98% acs.org
Ru-Diamine Complex (Transfer Hydrogenation)α-Amino ketone HCl1,2-Amino alcohol>99% acs.org
MCCP-Rh Catalyst2-DiethylaminoacetophenoneAmino alcohol96% acs.org
Rh-TangPhos CatalystN-Aryl β-enamino esterN-Aryl β-amino esterup to 96.3% nih.gov

An alternative and direct catalytic method utilizes an inexpensive and simple iron(II) phthalocyanine (B1677752) complex to transform simple alkenes into unprotected amino alcohols. nih.gov This approach represents a departure from the typical reduction of a carbonyl group. The reaction involves the direct aminohydroxylation of an alkene, such as styrene (B11656), to produce 2-amino-1-phenylethanol with high regioselectivity. acs.orgnih.gov This method is notable for its use of an earth-abundant metal catalyst and its ability to directly install both the amino and hydroxyl groups in a single step, starting from readily available alkenes. nih.govrsc.org

The process is efficient for synthesizing a range of aryl-substituted amino alcohols, which are important scaffolds in medicinal chemistry. nih.gov The iron(II) phthalocyanine catalyst facilitates the direct conversion of alkenes into unprotected amino alcohols in good yields. nih.gov

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis for producing chiral compounds. mdpi.comrsc.org Enzymes such as reductases, transaminases, and lipases operate under mild conditions and exhibit remarkable stereoselectivity, making them ideal for the synthesis of enantiomerically pure 2-amino-1-phenylethanol. nih.govnih.gov

One biocatalytic route involves the stereoselective reduction of 2-aminoacetophenone. For example, a newly isolated strain of Arthrobacter sulfureus can convert 2-aminoacetophenone into (S)-2-amino-1-phenylethanol with an enantiomeric excess greater than 99% and a 75% yield within 6 hours. nih.gov This transformation is carried out using resting cells of the microorganism in the presence of glucose as a co-substrate. nih.gov

Multi-enzyme cascade reactions have also been developed for this purpose. A two-step cascade can convert a diol intermediate, derived from styrene, into enantiomerically pure phenylethanolamine. nih.gov This process uses an alcohol oxidase to convert the diol to an aldehyde, which is then aminated by an amine dehydrogenase to yield (R)-phenylethanolamine with over 99.9% ee and a 92% isolated yield. nih.gov The reducing equivalents for the amination step are supplied by a formate (B1220265) dehydrogenase system. nih.gov These enzymatic methods highlight the potential for creating highly pure chiral amino alcohols through sustainable and efficient biocatalytic pathways. rsc.orgnih.gov

Table 4: Enzymatic Synthesis of Chiral 2-Amino-1-phenylethanol
Biocatalyst (Organism/Enzyme)SubstrateProductEnantiomeric Excess (ee)Yield/ConversionReference
Arthrobacter sulfureus (Resting cells)2-Aminoacetophenone(S)-2-amino-1-phenylethanol>99%75% Yield nih.gov
Alcohol Oxidase & Amine Dehydrogenase (Cascade)(R)-1-phenyl-1,2-ethanediol(R)-phenylethanolamine>99.9%92% Yield nih.gov

One-Pot Integrated Catalysis

One-pot reactions that combine multiple catalytic steps, including both biocatalysis and chemocatalysis, offer significant advantages in terms of efficiency, reduced waste, and atom economy. nih.gov

The integration of enzymatic reactions with noble metal catalysis, such as palladium nanoparticles, has emerged as a powerful strategy for the synthesis of chiral molecules. nih.gov This approach leverages the high selectivity of enzymes and the broad applicability of chemical catalysts.

A one-pot chemoenzymatic cascade has been developed for the synthesis of enantiomerically pure 1,2-amino alcohols. nih.gov This process involves the alcohol dehydrogenase-catalyzed asymmetric reduction of a 2-azido ketone to the corresponding azido (B1232118) alcohol, followed by the in-situ hydrogenation of the azide (B81097) group to an amine using palladium nanoparticle catalysis. nih.gov This method provides access to both enantiomers of aromatic 1,2-amino alcohols in high yields and excellent optical purity (>99% e.e.). nih.gov The compatibility of the enzyme and the palladium catalyst in a single pot, despite the potential for enzyme deactivation by metal ions, can be managed through compartmentalization or careful optimization of reaction conditions. researchgate.net

This type of one-pot system significantly reduces the environmental footprint of the synthesis by avoiding the isolation and purification of intermediates. nih.gov

Resolution of Racemic 2-Amino-1-phenylethanol Hydrochloride

Resolution of a racemic mixture is a common method to obtain enantiomerically pure compounds. This involves separating the two enantiomers, often by converting them into diastereomers which have different physical properties.

Classical Diastereomeric Salt Formation (e.g., using Chiral Acids)

A well-established method for resolving racemic amines and amino alcohols is through the formation of diastereomeric salts with a chiral acid. pbworks.com The resulting diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization. acs.org

The resolution of racemic 2-amino-1-phenylethanol has been investigated using various chiral acids. Dehydroabietic acid, a natural chiral acid, has been used to resolve 2-amino-1-phenylethanol by a solvent switch method. pbworks.com The choice of solvent was found to be crucial, with polar solvents favoring the crystallization of the (S)-2-amino-1-phenylethanol salt in high optical purity, while less polar solvents were less efficient for the (R)-enantiomer. pbworks.com

Other commonly used chiral resolving agents for amines include tartaric acid and mandelic acid. researchgate.netfigshare.com For example, the resolution of racemic α-methylbenzylamine, a structurally similar primary amine, is often achieved using (R,R)-tartaric acid. acs.org The lone pair of electrons on the amino group acts as a base, reacting with the carboxylic acid to form diastereomeric salts. acs.org One of these salts is typically less soluble in a given solvent and will preferentially crystallize, allowing for its separation. acs.org Similarly, mandelic acid has been used to resolve racemic amines, with the choice of solvent and the specific enantiomer of the acid determining which diastereomeric salt precipitates. researchgate.net After separation, the pure enantiomer of the amino alcohol can be recovered by treating the diastereomeric salt with a base.

Table 3: Chiral Acids Used in Diastereomeric Salt Resolution

Chiral AcidRacemic Compound ResolvedKey Principle
Dehydroabietic Acid2-Amino-1-phenylethanolSolvent-dependent differential solubility of diastereomeric salts. pbworks.com
(R,R)-Tartaric Acidα-MethylbenzylamineFormation of diastereomeric salts with different solubilities in methanol. acs.org
Mandelic Aciderythro-2-Amino-1,2-diphenylethanolFormation of diastereomeric salts with solvent-induced reversed stereoselectivity.

Solvent-Controlled Optical Resolution

The separation of enantiomers from a racemic mixture, known as optical resolution, is a critical process in chiral chemistry. A notable advancement in this area for 2-amino-1-phenylethanol (2-APE) is the application of solvent-controlled resolution. This technique leverages the influence of the solvent's properties, particularly its dielectric constant (ε), to selectively crystallize one diastereomeric salt over the other from a solution containing a racemic mixture and a single enantiomer of a resolving agent.

A key study demonstrated the successful resolution of both enantiomers of 2-amino-1-phenylethanol using a single chiral resolving agent, dehydroabietic acid (DAA), which is a natural product derived from rosin. rsc.orgresearchgate.net This method, sometimes referred to as dielectrically controlled optical resolution (DCR), proved effective for an amino alcohol for the first time. rsc.orgrsc.org The researchers found that by simply changing the solvent system, they could control which enantiomer precipitated as the less soluble salt. rsc.org

Specifically, (S)-2-APE was obtained in high optical purity through a single crystallization when using polar solvents with a high dielectric constant (ε > 50). rsc.orgrsc.org Conversely, the (R)-2-APE enantiomer was preferentially resolved, albeit with lower efficiency, in less polar solvents with dielectric constants in the range of 20 < ε < 40. rsc.orgrsc.org The effectiveness of this solvent-switching strategy was predicted by analyzing the solvent dependency of the optical rotation of the components and confirmed by single crystal X-ray analysis of the diastereomeric salts. rsc.org

Table 1: Effect of Solvent Polarity on the Optical Resolution of (±)-2-Amino-1-phenylethanol with Dehydroabietic Acid

Predominant Enantiomer ResolvedSolvent System (example)Dielectric Constant (ε) RangeOptical Purity (example)
(S)-2-APEPolar Solvents (e.g., alcohol-water mixtures)> 50High
(R)-2-APELess Polar Solvents20 < ε < 40Lower

This table is based on findings from the study on solvent-controlled optical resolution. rsc.orgrsc.org

Molecularly Imprinted Polymers for Enantioselective Separation

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites that are complementary in shape, size, and functionality to a target molecule. researchgate.net This "molecular memory" allows them to selectively bind to a template molecule, making them highly effective for the separation of compounds, including the enantiomers of chiral drugs. nih.govresearchgate.net The process involves polymerizing functional monomers and a cross-linker around a template molecule. researchgate.net After polymerization, the template is removed, leaving behind a cavity that can selectively rebind the target molecule from a mixture. researchgate.net

In the context of 2-amino-1-phenylethanol, research has been conducted to create MIPs for the separation of structurally similar analytes. In one study, (R,S)-(±)-2-amino-1-phenylethanol was used as a template analog to prepare ten different molecularly imprinted polymers (MIP1-MIP10) for the purpose of separating the racemate of octopamine (B1677172). nih.gov This work highlights the utility of 2-amino-1-phenylethanol in the design of selective separation media. The synthesis involved bulk radical polymerization using ethylene (B1197577) glycol dimethacrylate as the cross-linker and a variety of functional monomers to test their binding affinity. nih.gov

Table 2: Functional Monomers Used in the Preparation of MIPs with a 2-Amino-1-phenylethanol Analog

Monomer CodeFunctional Monomer
14-vinylbenzoic acid
2Methacrylic acid
3Acrylic acid
4Trifluoromethacrylic acid
5Itaconic acid
6Acrylamide
7Isopropenylbenzene
82-hydroxyethyl methacrylate
92-(diethylamino)ethyl methacrylate
10Allylamine

This table is based on the experimental design for synthesizing MIPs for octopamine separation using a 2-amino-1-phenylethanol template analog. nih.gov

The study demonstrated that these MIPs could be used as a sorbent for molecularly imprinted solid-phase extraction (MISPE), confirming their potential for practical separation applications. nih.gov

Novel Synthetic Route Development

The development of efficient and stereoselective synthetic routes to produce enantiomerically pure 2-amino-1-phenylethanol is a significant area of research, driven by its importance as an intermediate for pharmaceuticals. taylorfrancis.com Investigations have compared various strategies, including resolution of the racemate, with novel chemical and catalytic syntheses. acs.org

Synthesis via Styrene Oxide Intermediates

One of the direct chemical pathways to 2-amino-1-phenylethanol involves the ring-opening of styrene oxide. This epoxide is a readily available starting material. The reaction typically involves nucleophilic attack by an amine source, such as ammonia (B1221849), on one of the epoxide's carbon atoms. acs.orgsciencemadness.org

The aminolysis of styrene oxide with ammonia can yield 2-amino-1-phenylethanol. sciencemadness.org However, this reaction can be challenging to control. A significant issue is the formation of side products from dialkylation, where the initially formed amino alcohol reacts with another molecule of styrene oxide. sciencemadness.org Heating styrene oxide with aqueous ammonia has been reported to give low yields (e.g., 18%) of the desired product. sciencemadness.org To achieve better regioselectivity and yield, alternative reagents have been explored. One procedure utilizes sodium bis(trimethylsilyl)amide in tetrahydrofuran, followed by a water quench, to achieve the ring-opening. chemicalbook.com The use of Lewis acids can also influence the regioselectivity of the ring-opening of styrene oxide. researchgate.net

Reductive Amination Pathways

Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds (aldehydes or ketones). wikipedia.orgmasterorganicchemistry.com The reaction proceeds in two main steps: first, the reaction between the carbonyl compound and an amine (like ammonia) to form an imine intermediate, followed by the reduction of the imine to the corresponding amine. wikipedia.org This can be performed as a one-pot reaction where the carbonyl, amine, and a suitable reducing agent are combined. wikipedia.org

This pathway is applicable to the synthesis of 2-amino-1-phenylethanol. The starting material would be the corresponding α-aminoketone, 2-aminoacetophenone (or its hydrochloride salt), which is listed as a raw material for the production of 2-amino-1-phenylethanol. chemicalbook.com The ketone group of 2-aminoacetophenone is reduced to a hydroxyl group in the presence of a reducing agent to yield the final amino alcohol product. Various reducing agents can be employed, with common choices including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.com The use of sodium cyanoborohydride is particularly advantageous as it can selectively reduce the imine intermediate in the presence of the starting ketone. masterorganicchemistry.com

Reduction of Substituted Ketones

A highly effective strategy for producing chiral 2-amino-1-phenylethanol involves the asymmetric reduction of a substituted ketone precursor. taylorfrancis.com This approach aims to set the desired stereochemistry at the alcohol center during the reduction step. Research has focused on phenacyl chloride (2-chloro-1-phenylethanone) as a key starting material. taylorfrancis.com

Two successful methods have been developed based on this precursor:

Chiral Oxazaborolidine Catalyzed Reduction : This method uses a chiral oxazaborolidine catalyst with borane (BH₃) to reduce phenacyl chloride to the corresponding chiral chloro-alcohol. The reaction proceeds with high enantiomeric excess (ee), typically in the 93-97% range. The resulting (R)- or (S)-2-chloro-1-phenylethanol is then treated with ammonium hydroxide to displace the chloride and form the final chiral 2-amino-1-phenylethanol with high yield and preservation of the enantiomeric purity. taylorfrancis.com

Asymmetric Hydrogenation (Noyori-type) : In this approach, phenacyl chloride is first converted to a protected intermediate, phenacyl succinimide (B58015). This substituted ketone is then subjected to asymmetric hydrogenation using a chiral ruthenium complex as the catalyst, in conjunction with a base and a chiral amine. This reduction is highly efficient, yielding the succinimido alcohol with an excellent enantiomeric excess of 98%. The final step is a simple hydrolysis to remove the succinimide protecting group, affording the optically active amino alcohol in high yield. taylorfrancis.com

Table 3: Asymmetric Synthesis of Chiral 2-Amino-1-phenylethanol via Ketone Reduction

MethodKetone PrecursorKey Reagents/CatalystProduct of Reduction Stepee (%)Overall Yield
Oxazaborolidine CatalysisPhenacyl ChlorideChiral oxazaborolidine, BH₃Chloro-alcohol95-96Good (85%)
Asymmetric HydrogenationPhenacyl SuccinimideChiral Ruthenium ComplexSuccinimido-alcohol98Very Good

This table summarizes findings from research on novel synthetic routes. taylorfrancis.com

Applications of 2 Amino 1 Phenylethanol Hydrochloride in Organic Synthesis

Chiral Building Block in Complex Organic Molecule Synthesis

The inherent chirality of 2-Amino-1-phenylethanol (B123470) hydrochloride makes it an invaluable starting material for the construction of complex, stereochemically defined molecules. chemimpex.com Its enantiomerically pure forms, (R)- and (S)-2-Amino-1-phenylethanol, serve as foundational components, allowing chemists to introduce specific stereocenters into larger molecular frameworks with a high degree of predictability.

Intermediate for Enantiomerically Pure Pharmaceuticals

A significant application of 2-Amino-1-phenylethanol hydrochloride lies in its role as a key intermediate in the synthesis of a wide array of enantiomerically pure pharmaceuticals. chemimpex.com The stereochemistry of a drug molecule is often critical to its pharmacological activity and can significantly influence its efficacy and safety profile. Chiral β-amino alcohols like 2-Amino-1-phenylethanol are crucial intermediates for various pharmaceutically important compounds. taylorfrancis.com

For instance, derivatives of 2-Amino-1-phenylethanol are integral to the synthesis of certain bronchodilators, such as (R)-salbutamol. researchgate.net Furthermore, it serves as an important intermediate for producing (R,R)-1-phenyl-2-[(2-phenyl-1-alkylethyl)amino]ethanol derivatives, which are noted for their potential as anti-obesity and anti-diabetic agents that selectively act on β3-adrenergic receptors. googleapis.comgoogle.com The synthesis of these complex molecules often relies on the high enantiomeric purity of the starting amino alcohol to ensure the final product has the desired therapeutic effect. taylorfrancis.comresearchgate.net

Table 1: Examples of Pharmaceuticals Derived from 2-Amino-1-phenylethanol

Pharmaceutical Class Specific Compound Example Precursor Role of 2-Amino-1-phenylethanol
Bronchodilators (R)-Salbutamol Provides the chiral amino alcohol backbone. researchgate.net
Anti-obesity/Anti-diabetic Agents (R,R)-1-phenyl-2-[(2-phenyl-1-alkylethyl)amino]ethanol derivatives Serves as a key chiral intermediate for synthesis. googleapis.comgoogle.com
Beta-blockers Various Used as a foundational chiral building block.

Precursor for Advanced Organic Scaffolds

Beyond individual pharmaceutical compounds, this compound is a precursor for creating more complex and advanced organic scaffolds. These scaffolds form the core structures of entire classes of molecules with potential applications in materials science and medicinal chemistry. For example, it is used in the development of DNA gyrase inhibitors, which represent a class of antimicrobial agents. Additionally, its derivatives are utilized in the production of specialty polymers, where the incorporation of this chiral unit can influence the material's mechanical and thermal properties. chemimpex.com

Ligand and Auxiliary in Asymmetric Catalysis

The ability to control the three-dimensional arrangement of atoms during a chemical reaction is a central goal of modern organic synthesis. This compound and its derivatives are instrumental in the field of asymmetric catalysis, where they are used to create chiral environments that favor the formation of one enantiomer over another. researchgate.net

Chiral Ligand Design for Enhanced Selectivity

The amino and hydroxyl groups of 2-Amino-1-phenylethanol provide two points of coordination, making it an excellent backbone for the design of chiral ligands. These ligands can be complexed with metal centers to form catalysts that direct the stereochemical outcome of a reaction. A prominent example is its use in the preparation of chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst. taylorfrancis.comresearchgate.net These catalysts are highly effective in the asymmetric reduction of ketones to alcohols, achieving high yields and excellent enantiomeric excess (ee). taylorfrancis.com The precise steric and electronic properties of the ligand, derived from 2-Amino-1-phenylethanol, are directly responsible for the high degree of selectivity observed in these transformations.

Stereochemical Control in Chemical Reactions

The application of catalysts and auxiliaries derived from 2-Amino-1-phenylethanol allows for remarkable stereochemical control in a variety of chemical reactions. researchgate.net One of the most significant applications is the enantioselective reduction of prochiral ketones. taylorfrancis.com For example, the reduction of 2-chloroacetophenone (B165298) using a chiral oxazaborolidine catalyst derived from this amino alcohol can yield the corresponding chiral chloro alcohol with an enantiomeric excess in the range of 93–97%. This intermediate can then be converted to the chiral amino alcohol with high enantiopurity. taylorfrancis.com This method provides an efficient route to optically active β-amino alcohols, which are themselves valuable synthetic intermediates. taylorfrancis.com

Table 2: Asymmetric Reactions Utilizing 2-Amino-1-phenylethanol Derivatives

Reaction Type Catalyst/Auxiliary System Substrate Example Product Enantiomeric Excess (ee)
Ketone Reduction Chiral Oxazaborolidine Catalyst 2-Chloroacetophenone Chiral Chloro Alcohol 93-97%

Resolving Agent for Enantiomeric Mixtures

The separation of racemic mixtures into their constituent enantiomers, a process known as resolution, is a critical process in chemistry and pharmacology. This compound is an effective resolving agent due to its ability to form diastereomeric salts with racemic acids. researchgate.net The principle behind this application is that the two resulting diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization.

Research has shown that 2-Amino-1-phenylethanol can be successfully resolved using chiral acids like dehydroabietic acid or di-O-toluoyltartaric acid. taylorfrancis.comresearchgate.net Conversely, as a chiral base, 2-Amino-1-phenylethanol can be used to resolve racemic acidic compounds. The choice of solvent can play a crucial role in the efficiency of the resolution, with studies demonstrating that solvent polarity can be adjusted to selectively crystallize one diastereomeric salt over the other. researchgate.net This method remains a practical and widely used approach for obtaining enantiomerically pure compounds on both laboratory and industrial scales. taylorfrancis.com

Medicinal Chemistry and Biological Activity of 2 Amino 1 Phenylethanol Hydrochloride and Its Derivatives

Neurotransmitter System Interactions

2-Amino-1-phenylethanol (B123470) hydrochloride is a pivotal compound in pharmacological research, largely due to its structural resemblance to key neurotransmitters. smolecule.com This similarity allows it to serve as a valuable molecular tool for investigating neurotransmitter systems and sympathetic functions. smolecule.com The compound is the parent of the phenylethanolamine class, which includes numerous endogenous signaling molecules. smolecule.com

Analogue of Noradrenaline and Related Neurotransmitters

2-Amino-1-phenylethanol is recognized as an analogue of noradrenaline (norepinephrine). medchemexpress.comselleckchem.comglpbio.com Its chemical structure is closely related to catecholamine neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). smolecule.comwikipedia.org This structural analogy is the basis for its potential effects on adrenergic systems. smolecule.com As the simplest member of the phenylethanolamine class, it provides a fundamental framework for studying the structure-activity relationships of more complex neurotransmitters. smolecule.comchemicalbook.com

Structural Similarities to Key Neurotransmitters

Compound Structural Features Shared with 2-Amino-1-phenylethanol
Noradrenaline (Norepinephrine) Phenylethylamine backbone with a hydroxyl group on the beta-carbon. smolecule.comwikipedia.org
Adrenaline (Epinephrine) Phenylethylamine backbone with a hydroxyl group on the beta-carbon. smolecule.comwikipedia.org

| Dopamine | Phenylethylamine backbone. smolecule.comwikipedia.org |

Modulatory Effects on Dopamine Signaling Pathways

The structural similarity between 2-amino-1-phenylethanol and dopamine has prompted research into its potential influence on dopamine signaling pathways. smolecule.com Studies explore whether the compound can affect dopamine release or the activity of its receptors within the brain. smolecule.com It is hypothesized that 2-amino-1-phenylethanol may act as a modulator of these pathways, although the precise mechanisms are still under investigation. smolecule.com

Influence on Sympathetic Nervous System Functions

Research suggests that 2-amino-1-phenylethanol can act as a modulator of sympathetic nervous system functions. smolecule.comnih.gov This system is responsible for the body's "fight-or-flight" response, and the compound's ability to influence it is a key area of pharmacological study. smolecule.com Its derivatives are known to include both adrenergic agonists and antagonists, which directly impact sympathetic activity. nih.gov

Substrate for Phenylethanolamine N-Methyl Transferase (PNMT)

Phenylethanolamine N-methyltransferase (PNMT) is a critical enzyme in the catecholamine biosynthetic pathway, responsible for converting norepinephrine into epinephrine. wikipedia.orgwikipedia.org 2-Amino-1-phenylethanol has been identified as an excellent substrate for PNMT. wikipedia.org The enzyme catalyzes the transfer of a methyl group from the cofactor S-adenosyl-l-methionine (AdoMet) to the amino group of phenylethanolamine, yielding N-methylphenylethanolamine. wikipedia.orgnih.gov

Research into the substrate specificity of PNMT has shown a preference for different stereoisomers of phenylethanolamine. wikipedia.org

Substrate Specificity of Bovine Adrenal PNMT

Enantiomer of Phenylethanolamine Relative Specificity
R-(−)-PEOH Highest
R,S-(racemic)-PEOH Intermediate
S-(+)-PEOH Lowest

Data sourced from studies by Rafferty and co-workers. wikipedia.org

Receptor Binding and Activation Studies

Investigations into the biological activity of 2-amino-1-phenylethanol and its derivatives have extensively focused on their interactions with cellular receptors, particularly those within the adrenergic system. smolecule.com

Adrenergic Receptor Affinity and Modulation (e.g., Beta-Adrenergic Agonists)

The phenylethanolamine structure is a common scaffold for compounds targeting adrenergic receptors. Derivatives of 2-amino-1-phenylethanol have been developed as both adrenergic agonists and antagonists. nih.gov Notably, several derivatives function as beta-adrenergic agonists. drugbank.com For instance, Isoxsuprine is a beta-adrenergic agonist used in the treatment of vascular disorders. drugbank.com

Research has focused on designing derivatives with high selectivity for specific adrenergic receptor subtypes. A study on a novel derivative with a 2-amino-2-phenylethanol (B122105) scaffold found it to be a highly selective β2-adrenoceptor agonist, demonstrating approximately 10 times more selectivity than salbutamol. nih.gov

Studies on racemic phenylethanolamine itself have quantified its affinity for the β2 adrenergic receptor relative to endogenous catecholamines.

Relative Affinity of Phenylethanolamine at the β2 Adrenergic Receptor

Compound Relative Affinity Compared to Epinephrine Relative Affinity Compared to Norepinephrine
Racemic Phenylethanolamine ~1/400x ~1/7x

Data from competition experiments with ³[H]-CGP-12177. wikipedia.org

Furthermore, the behavioral effects observed in some animal studies, such as stereotyped movements, have been suggested to be consistent with the compound's action on both α- and β-adrenergic receptors. wikipedia.org Pharmacological research on certain 1-phenyl-2-[(2-phenyl-1-alkylethyl)amino]ethanol derivatives indicates that their activity at the β3-adrenoceptor is substantially dependent on their (R,R)-stereoisomeric form. google.com

Table of Mentioned Compounds

Compound Name
2-Amino-1-phenylethanol hydrochloride
2-Amino-1-phenylethanol
2-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-butylamino)ethan-1-ol hydrogen chloride
Adrenaline (Epinephrine)
Dopamine
Isoxsuprine
N-methylphenylethanolamine
Noradrenaline (Norepinephrine)
S-adenosyl-l-homocysteine (AdoHcy)
S-adenosyl-l-methionine (AdoMet)

Investigation of Receptor-Ligand Specificity

2-Amino-1-phenylethanol is a structural analog of the neurotransmitter norepinephrine. medchemexpress.comselleckchem.com This similarity dictates its interaction with various biological receptors, primarily within the adrenergic system. Research has explored the binding affinity of 2-amino-1-phenylethanol and its enantiomers for specific receptors. In studies using β2 adrenergic receptor preparations, racemic phenylethanolamine demonstrated an affinity approximately 1/400th that of epinephrine and 1/7th that of norepinephrine. wikipedia.org

Further investigations have examined its interaction with the human trace amine-associated receptor 1 (TAAR1), a receptor involved in neuromodulation. wikipedia.org The enantiomers of 2-amino-1-phenylethanol were studied for their interaction with TAAR1, highlighting the importance of stereochemistry in receptor binding. wikipedia.org

A broader screening of related phenylpropanolamines, such as ephedrine (B3423809), against a large panel of human receptors (a "receptorome") revealed weak affinity for alpha2-adrenergic and 5-hydroxytryptamine7 receptors, with no significant activity at beta-adrenergic or alpha1-adrenergic receptors. nih.gov In a drug discovery project focused on β2-adrenoceptor agonists, derivatives of 2-amino-1-phenylethanol were synthesized and screened for their activity. nih.gov This led to the identification of β-arrestin-biased β2-adrenoceptor agonists from a related series, demonstrating how modifications to the core structure can fine-tune receptor-ligand interactions and downstream signaling pathways. nih.gov

Therapeutic Applications and Precursor Roles

The phenylethanolamine scaffold of 2-amino-1-phenylethanol serves as a foundational structure in medicinal chemistry for developing a variety of therapeutic agents. Its derivatives have been investigated for a wide range of pharmacological activities, and the parent compound itself is a key intermediate in the synthesis of other molecules. nih.govchemicalbook.comnih.gov

DNA gyrase is an essential bacterial enzyme and a well-validated target for antibacterial drugs, with fluoroquinolones being a prominent class of inhibitors. nih.govmdpi.com The search for novel antibiotics has led to the discovery of new classes of DNA gyrase inhibitors. researchgate.net One such class is the N-phenylpyrrolamides, which have shown potent activity against the GyrB subunit of DNA gyrase. nih.govrsc.org Studies on these inhibitors have led to the development of compounds with low nanomolar IC50 values against Escherichia coli DNA gyrase and good activity against Gram-positive bacteria, including MRSA. rsc.orgnih.gov While these N-phenylpyrrolamides represent a significant area of research in DNA gyrase inhibition, they are a distinct chemical class from 2-amino-1-phenylethanol derivatives. nih.govnih.gov

The β-amino alcohol structure is central to the activity of beta-blockers (β-adrenergic receptor antagonists), which are used to treat cardiovascular conditions like hypertension. researchgate.netresearchgate.net Many beta-blockers are aryloxypropanolamine derivatives. researchgate.net Research into potential new beta-blockers has involved the synthesis of 1-(4-substituted phenoxyl)-2-hydroxy-3-isopropylaminopropanes and related structures. nih.gov These are synthesized by reacting a substituted phenol (B47542) with epichlorohydrin, followed by opening the resulting epoxide ring with an appropriate amine. nih.gov Derivatives of 2-amino-1-phenylethanol have been synthesized and evaluated for β-adrenoceptor-mediated activities, forming part of the broader search for new cardiovascular drugs. nih.gov

In the field of antidepressants, derivatives of 2-amino-1-phenylethanol have also been explored. A series of 5-phenyl-substituted 2-amino- and 2-[(alkoxycarbonyl)amino]-1,4,5,6-tetrahydropyrimidines were synthesized and found to possess potent antidepressant activity in animal models. nih.gov Notably, the parent 2-amino compound was a highly effective inhibitor of norepinephrine and dopamine uptake in vitro, demonstrating a potential mechanism for its antidepressant effects. nih.gov The synthesis of other antidepressant molecules, such as fluoxetine, also involves γ-amino alcohol intermediates, highlighting the utility of this structural motif in drug development. nih.gov

Derivatives of 2-Amino-1-phenylethanol (APE) have been identified as promising hits in the search for new antimalarial drugs. medchemexpress.comnih.govnih.gov Within the Tres Cantos Antimalarial Set (TCAMS), a large library of compounds screened for antiplasmodial activity, two simple APE derivatives were identified (compounds 6 and 7 ). nih.govacs.org Despite having moderate in vitro potency, these compounds demonstrated significant in vivo efficacy in a P. berghei-infected mouse model, reducing parasitemia by 64% and 76%, respectively. nih.gov

Further investigation into their mechanism of action revealed that these APE derivatives induce a pycnotic phenotype in parasite cultures within 24 hours of exposure. nih.govacs.org This phenotype is characteristic of a fast-killing mode of action, similar to that of established antimalarials like chloroquine (B1663885) and artemisinin. acs.org This contrasts with slower-acting drugs like atovaquone, which inhibit the mitochondrial bc1 complex. acs.org

Table 1: In Vitro and In Vivo Activity of APE Derivatives
CompoundStructureP. falciparum IC50 (μM)In Vivo Efficacy (% Parasitemia Reduction)
6Structure data not available in search results0.464%
7Structure data not available in search results0.576%

2-Amino-1-phenylethanol shares its core phenylethanolamine structure with the well-known sympathomimetic amines ephedrine and norephedrine (B3415761). wikipedia.orgresearchgate.net In fact, another name for 2-amino-1-phenylethanol is bisnorephedrine. nih.gov While the biosynthesis of ephedrine alkaloids in plants like Ephedra species proceeds from precursors such as benzaldehyde, the structural relationship between these compounds is significant in medicinal chemistry. researchgate.netgoogle.com Research characterizing the activity of various stereoisomers of ephedrine and norephedrine at biogenic amine transporters has shown that their most potent actions are as substrates for the norepinephrine transporter. nih.gov This functional similarity underscores the importance of the shared phenylpropanolamine backbone. The chemical structure allows for modifications to create derivatives with altered pharmacological profiles, making the base molecule a valuable starting point for synthesis. nih.gov

Derivatives of 2-amino-1-phenylethanol have been synthesized and evaluated for analgesic and anti-inflammatory properties. One study focused on 2-(2-Aminoethylamino)-1,2-diphenylethanol derivatives as a new class of topical anti-inflammatory agents. nih.gov A number of analogs were prepared and assessed, leading to the identification of structure-activity relationships within the series. nih.gov

The broader search for new non-steroidal anti-inflammatory drugs (NSAIDs) has explored a wide range of heterocyclic compounds. researchgate.netnih.govjscimedcentral.com For instance, new derivatives of benzothiazole (B30560) bearing benzenesulphonamide and carboxamide moieties were synthesized and showed significant in vivo anti-inflammatory and analgesic activities. researchgate.netnih.gov Molecular docking studies suggested these compounds bind effectively to cyclooxygenase (COX) enzymes, the primary targets for most NSAIDs. researchgate.net While structurally distinct from simple phenylethanolamines, this research exemplifies the strategy of modifying core structures to develop potent and potentially safer analgesic and anti-inflammatory agents.

Table 2: Analgesic and Anti-inflammatory Activity of Selected Benzothiazole Derivatives
CompoundAnalgesic Activity ED50 (µM/kg) at 2hAnti-inflammatory Activity (% Inhibition) at 3hUlcerogenic Index
17c8980%0.82
17g156N/AN/A
17i6978%0.89
Celecoxib (Reference)70N/A0.92

Structure-Activity Relationship (SAR) Studies on Derivatives

The biological activity of 2-amino-1-phenylethanol derivatives is profoundly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for designing and optimizing compounds with desired pharmacological profiles. For phenylethanolamines, SAR studies have elucidated the specific roles of different parts of the molecule, including the aromatic ring and the ethanolamine (B43304) side chain, in interacting with biological targets such as adrenergic receptors and enzymes. nih.govnih.gov Modifications to these structural features can lead to significant changes in potency, selectivity, and efficacy. The parent compound, 2-amino-1-phenylethanol, serves as a fundamental scaffold, and understanding how substitutions on its aromatic ring and alterations to its amine configuration affect its interactions with physiological systems is key to developing new therapeutic agents. smolecule.comwikipedia.org

The nature and position of substituents on the aromatic (phenyl) ring of phenylethanolamine derivatives are critical determinants of their biological activity, particularly their affinity and efficacy at adrenergic receptors. The phenyl ring itself often engages in hydrophobic or π-stacking interactions within the receptor's binding pocket. nih.govnih.gov

Research into a series of arylethanolamine derivatives related to norepinephrine has provided significant insights into the effects of aromatic substitution. nih.gov The presence, position, and type of substituent can drastically alter the compound's pharmacological properties.

Hydroxyl Groups: The presence of hydroxyl (-OH) groups on the aromatic ring, as seen in catecholamines like norepinephrine, is often crucial for high-affinity binding to adrenergic receptors. However, their position is key.

Alkyl and Halogen Groups: The introduction of other groups can modulate activity. For instance, studies on analogues of octopamine (B1677172) (which has a hydroxyl group at the para-position) have shown that adding certain substituents at the meta-position can enhance affinity for alpha-adrenergic receptors. nih.gov Specifically, introducing an isopropyl, cyclohexyl, or fluoro group at the meta-position of octopamine was found to increase its affinity. nih.gov Conversely, when these same groups were added to the para-position of norphenylephrine (which has a meta-hydroxyl group), the effects were detrimental to activity. nih.gov This highlights the precise steric and electronic requirements of the receptor's binding site. The most active compound in one such study, alpha-(aminomethyl)(4-fluoro-3-hydroxyphenyl)methanol, which has a fluoro group para to the ethanolamine chain and a hydroxyl group meta to it, demonstrated significant intrinsic activity, although its affinity was lower than that of norepinephrine. nih.gov

Studies on phenethylamine (B48288) derivatives targeting the 5-HT2A receptor also show that substitutions on the phenyl ring are influential. Halogen or alkyl groups at the para-position of the phenyl ring attached to the ethylamine (B1201723) backbone have been shown to have a positive effect on binding affinity. biomolther.org

These findings underscore that the interaction between the substituted aromatic ring and the receptor is highly specific. The size, hydrophobicity, and electronic nature of the substituent, as well as its precise location on the ring, collectively determine the compound's ability to bind to and activate its biological target. nih.govnih.gov

The spatial arrangement of atoms, or stereochemistry, in phenylethanolamine derivatives plays a pivotal role in their pharmacological efficacy. ijpsjournal.com The presence of a hydroxyl group on the benzylic carbon (C1) and the amino group on the adjacent carbon (C2) creates chiral centers, meaning the molecules can exist as different stereoisomers (enantiomers and diastereomers). wikipedia.orgmdpi.com These isomers can exhibit markedly different interactions with chiral biological targets like enzymes and receptors. mdpi.com

The enzyme phenylethanolamine N-methyltransferase (PNMT), which catalyzes the conversion of norepinephrine to epinephrine, is highly sensitive to the stereochemistry of its substrates and inhibitors. nih.gov Studies have shown that the enzyme preferentially acts on phenylethanolamines with the (1R) configuration. nih.gov For instance, (1R)-phenylethanolamine is a preferred substrate for PNMT.

Further detailed studies using conformationally restricted analogues, such as the 2-amino-1-tetralols, have provided a clearer understanding of the optimal stereochemical requirements for PNMT binding and activity. nih.gov These studies revealed that:

Affinity: Isomers with the (2S) configuration, such as (1R,2S)-2-amino-1-tetralol and (1S,2S)-2-amino-1-tetralol, showed the highest affinity for PNMT. nih.gov

Substrate Activity: Isomers with the (1R) configuration were substrates for the enzyme's methyl transfer reaction. nih.gov

Optimal Configuration: The combination of (1R) and (2S) configurations, as seen in (1R,2S)-2-amino-1-tetralol, was required for a good substrate, exhibiting both high affinity and significant catalytic activity. nih.gov

In contrast, the (1S,2R)-2-amino-1-tetralol isomer acted as a competitive inhibitor but not a substrate, while the (1S,2S) isomer, despite its high affinity, was a very poor substrate. nih.gov This demonstrates that one stereochemical center can be primarily responsible for binding affinity while the other is crucial for proper orientation for the catalytic reaction.

This stereochemical specificity is a fundamental principle in pharmacology, where the three-dimensional structure of a drug molecule must be complementary to its biological target to elicit a specific and potent response. ijpsjournal.commdpi.com

Spectroscopic and Computational Investigations of 2 Amino 1 Phenylethanol Hydrochloride

Conformational Analysis and Dynamics

The flexibility of the ethylamine (B1201723) side chain in 2-Amino-1-phenylethanol (B123470) allows it to adopt multiple conformations. The relative stability of these conformers is highly dependent on the surrounding environment, shifting dramatically from the gas phase to aqueous solution. nih.govnih.gov

Molecular Mechanics and Dynamics Simulations in Aqueous Environments

Molecular mechanics and dynamics simulations are powerful tools for exploring the conformational behavior of molecules in solution. nih.gov For 2-Amino-1-phenylethanol, these simulations have been performed for both its neutral and protonated (hydrochloride) forms to understand its behavior in a biologically relevant aqueous environment. nih.gov

These computational studies reveal the critical role water plays in determining the molecule's conformational preferences and dynamics. nih.gov In the aqueous phase, water molecules actively participate in the structure, forming bridges between the amino (-NH₂) and hydroxyl (-OH) functional groups. nih.govresearchgate.net This bridging significantly alters the relative stabilities of different conformers compared to their gas-phase energies. nih.gov The simulations show that gauche conformers are stabilized in water, a state that is less favored in the gas phase. Furthermore, the constant reorganization of these solvent water molecules provides a low-energy pathway for the molecule to interconvert between different conformations. nih.govresearchgate.net Protonation of the amino group, as in the hydrochloride salt, further disrupts potential intramolecular hydrogen bonds and increases the molecule's interaction with the surrounding water molecules.

Table 1: Conformational Dynamics in Aqueous vs. Gas Phase

Feature Aqueous Environment (Simulation) Gas Phase (Simulation)
Dominant Interaction Intermolecular H-bonding with water. nih.govresearchgate.net Intramolecular H-bonding (OH···N). nih.govnih.gov
Solvent Role Stabilizes conformers via water bridges; facilitates interconversion. nih.gov N/A
Favored Conformer Gauche conformers stabilized by solvent bridging. Extended anti-conformations with intramolecular H-bonds. nih.gov

| Protonation Effect (-NH₃⁺) | Disrupts intramolecular H-bonds, increases solvent accessible surface area. | N/A |

Gas-Phase Conformational Studies

In the isolated environment of the gas phase, the intrinsic properties of the molecule, free from solvent effects, can be precisely studied. Theoretical calculations predict the existence of several stable conformers for 2-Amino-1-phenylethanol. nih.govresearchgate.net Experimental studies, primarily using microwave spectroscopy, have confirmed the presence of multiple conformational species in a supersonic jet expansion. nih.govresearchgate.net

For 2-Amino-1-phenylethanol, two distinct conformers have been experimentally identified in the gas phase. nih.gov The most stable structures are those that allow for the formation of a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the nitrogen atom of the amino group. nih.govpsu.edu These conformers differ in the torsional arrangement of the alkylamino side chain, which can adopt either an extended (anti) or a folded (gauche) conformation relative to the phenyl ring. nih.gov

Intramolecular Hydrogen Bonding and Solvation Effects

The dominant non-covalent interaction governing the gas-phase structure of 2-Amino-1-phenylethanol is the intramolecular hydrogen bond between the hydroxyl group (donor) and the amino group's nitrogen atom (acceptor). nih.govresearchgate.net This interaction, which forms a stable five-membered ring, is a recurring motif in 1,2-aminoalcohols and is significantly stronger than in corresponding glycols or halogeno-alcohols, highlighting the importance of the nitrogen's basicity. psu.eduustc.edu.cn

This internal hydrogen bond is significantly weakened or completely disrupted upon solvation in a polar solvent like water. nih.gov Molecular dynamics simulations show that water molecules compete effectively for the hydrogen-bonding sites of the -OH and -NH₂ groups. nih.govresearchgate.net Instead of a single intramolecular bond, a more complex and dynamic network of intermolecular hydrogen bonds is formed, where water molecules bridge the functional groups of the solute. nih.gov This transition from an internally-bonded to a solvent-bridged structure is a key factor in the conformational differences observed between the gas phase and aqueous solution. nih.govresearchgate.net The protonation of the amino group in 2-Amino-1-phenylethanol hydrochloride further ensures that this intramolecular bond is broken in favor of strong interactions with solvent molecules.

Advanced Spectroscopic Characterization

To experimentally validate and refine the results from computational models, high-resolution spectroscopic techniques are employed. These methods provide definitive information about molecular structure and the subtle energetic differences between conformers.

Infrared Ion Dip Spectroscopy

Infrared Ion Dip Spectroscopy (IRID) is a powerful double-resonance technique used to obtain vibrational spectra of specific, conformer-selected ions in the gas phase. It combines mass spectrometry with infrared spectroscopy. While specific IRID spectra for this compound are not prominently available, the technique is ideally suited for its study.

The method works by first using an ultraviolet (UV) laser to ionize a specific conformer, which has a unique UV absorption spectrum. A second, tunable infrared laser is then introduced. If the IR laser's frequency matches a vibrational mode of the selected ion, the ion absorbs the IR photon, causing it to heat up and fragment. This fragmentation leads to a measurable dip in the parent ion signal. By scanning the IR laser frequency, a vibrational spectrum of a single, mass-selected conformational isomer is recorded. rsc.org This technique would allow for the unambiguous assignment of vibrational features, such as O-H and N-H stretches, to the specific geometric structures of 2-Amino-1-phenylethanol's conformers predicted by calculations. rsc.org

Free Jet Microwave Absorption Spectroscopy

Free jet microwave absorption spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in a supersonic jet. nih.gov This method provides highly accurate rotational constants, which are directly related to the molecule's principal moments of inertia and thus its precise three-dimensional structure. nih.govrsc.org

This technique was successfully applied to 2-Amino-1-phenylethanol, leading to the detection and characterization of two different conformers in the gas phase. nih.govresearchgate.net The assignment of the observed spectra was confirmed by comparing the experimental rotational constants and the components of the molecular dipole moment with those predicted by quantum chemical calculations. nih.gov This comparison allows for the unequivocal identification of the observed species. nih.gov Both conformers were found to be stabilized by the characteristic intramolecular hydrogen bond between the hydroxyl and amino groups. nih.govpsu.edu Intensity measurements of the spectral lines also provide information on the relative abundance and, therefore, the relative stability of the conformers under the cold conditions of the jet expansion. nih.gov

Table 2: Spectroscopic Data from Free Jet Microwave Absorption for 2-Amino-1-phenylethanol Conformers

Parameter Conformer I Conformer II
Description Stabilized by OH···N intramolecular hydrogen bond. nih.gov Stabilized by OH···N intramolecular hydrogen bond. nih.gov
Relative Stability More stable of the two observed conformers. nih.gov Less stable of the two observed conformers. nih.gov
Experimental Rotational Constants Determined and compared with theoretical predictions for structural assignment. nih.gov Determined and compared with theoretical predictions for structural assignment. nih.gov

| Dipole Moment Components | Measured to aid in the definitive identification of the conformer structure. nih.gov | Measured to aid in the definitive identification of the conformer structure. nih.gov |

Table 3: List of Chemical Compounds

Compound Name
2-Amino-1-phenylethanol
This compound
Water
Noradrenaline

Laser-Induced Fluorescence (LIF) and Resonant 2-Photon Ionization (R2PI)

Laser-Induced Fluorescence (LIF) and Resonant 2-Photon Ionization (R2PI) are powerful spectroscopic techniques for probing the electronic structure and conformational landscape of molecules in the gas phase. These methods are particularly suited for aromatic compounds like 2-Amino-1-phenylethanol due to the presence of the phenyl chromophore.

LIF spectroscopy involves the excitation of a molecule from its ground electronic state to an excited state using a tunable laser. The subsequent fluorescence emitted as the molecule relaxes back to the ground state is detected. The resulting spectrum provides detailed information about the vibrational and electronic energy levels of the molecule. For this compound, the protonation of the amino group is expected to significantly influence the fluorescence spectrum. Studies on similar aromatic amines have shown that protonation can lead to a notable increase in fluorescence intensity. nih.gov This occurs because the nitrogen lone pair, which can quench fluorescence in the neutral molecule, becomes engaged in bonding with the proton, altering the nature of the lowest excited singlet state to a (π,π*) state that is more likely to fluoresce. nih.gov The excitation and emission wavelengths would be characteristic of the protonated phenyl-alkanolammonium chromophore.

Resonant 2-Photon Ionization (R2PI) is a highly sensitive and mass-selective technique. In an R2PI experiment, the first photon excites the molecule to a real intermediate electronic state (the resonant step), and a second photon ionizes the molecule. The resulting ion is then detected, typically by a time-of-flight mass spectrometer. By scanning the wavelength of the first laser, a spectrum of the intermediate electronic state is obtained. This method is particularly valuable for distinguishing between different conformational isomers of a flexible molecule like 2-Amino-1-phenylethanol, as different conformers often exhibit distinct electronic transition energies. nih.gov For this compound, R2PI could be employed to study the specific conformations stabilized by intramolecular interactions, such as the hydrogen bond between the ammonium (B1175870) group and the hydroxyl group, or the cation-π interaction between the ammonium group and the phenyl ring. scispace.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

¹H NMR: The protons on the carbon adjacent to the amino group (the -CH₂- group) are expected to experience significant deshielding due to the electron-withdrawing effect of the newly formed positive charge on the nitrogen. This would cause their signal to shift downfield (to a higher ppm value) compared to the free base. Similarly, the benzylic proton (-CH(OH)-) would also be affected, though to a lesser extent. The aromatic protons would show complex splitting patterns typical of a monosubstituted benzene (B151609) ring.

¹³C NMR: The carbon atom bonded directly to the nitrogen (C2) would be the most affected, showing a downfield shift upon protonation. The benzylic carbon (C1) would also experience a shift.

The table below presents typical ¹H NMR chemical shifts for the free base, 2-Amino-1-phenylethanol, which serve as a reference for interpreting the spectrum of the hydrochloride salt.

Proton Assignment Reported Chemical Shift (ppm) for Free Base Expected Shift for Hydrochloride Salt
Aromatic Protons (C₆H₅)~7.25-7.35 (multiplet)Minor downfield shift
Benzylic Proton (-CH(OH)-)~4.6 (doublet of doublets)Downfield shift
Methylene Protons (-CH₂-NH₂)~2.7-2.9 (multiplet)Significant downfield shift

Note: The exact chemical shifts can vary depending on the solvent and concentration. The data for the free base is sourced from ChemicalBook. chemicalbook.com

Furthermore, NMR spectroscopy using chiral shift reagents can be employed to determine the enantiomeric excess of chiral amino alcohols like 2-amino-1-phenylethanol. bldpharm.com

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the molecular properties of this compound, complementing experimental findings with theoretical data on its geometry, stability, and electronic characteristics.

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and Density Functional Theory (DFT) methods are widely used to model molecular systems. For this compound, these calculations can predict its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP, often combined with dispersion corrections (e.g., B3LYP-D3), are particularly effective for studying systems where non-covalent interactions are crucial. scispace.comrsc.org

In the case of the protonated form of 2-Amino-1-phenylethanol, a key structural feature predicted by DFT is the presence of an intramolecular cation-π interaction, where the protonated amino group (-NH₃⁺) interacts favorably with the electron-rich phenyl ring. scispace.comrsc.org This interaction, along with potential hydrogen bonding between the -OH and -NH₃⁺ groups, governs the molecule's preferred conformation.

DFT calculations are also used to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and electronic excitation energy. For this compound, the HOMO is expected to be localized primarily on the phenyl ring, while the LUMO may be distributed over the aromatic system and the side chain.

Potential Energy Surface (PES) Scans

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule by systematically changing specific geometric parameters, typically dihedral angles, and calculating the corresponding energy. q-chem.com This method is ideal for flexible molecules like this compound, which has several rotatable bonds.

A relaxed PES scan can be performed by rotating the key dihedral angles, such as the C-C bond of the ethylamine side chain and the C-O bond of the alcohol group. At each step of the rotation, the rest of the molecular geometry is optimized to find the lowest energy structure for that constrained geometry. The resulting energy profile reveals the locations of stable conformers (energy minima) and the energy barriers (transition states) that separate them. scispace.com For this compound, PES scans would quantify the relative energies of different conformers, such as those with gauche or anti arrangements of the side chain, and determine the rotational barriers, providing a detailed map of its conformational flexibility. q-chem.com

Analytical Methodologies for 2 Amino 1 Phenylethanol Hydrochloride

Chiral Chromatography for Enantiomeric Purity Determination

Chiral chromatography is a cornerstone technique for separating the enantiomers of 2-Amino-1-phenylethanol (B123470), allowing for the precise determination of enantiomeric purity. This is essential as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological properties. mdpi.com High-performance liquid chromatography (HPLC) and molecularly imprinted polymer (MIP) chromatography are two prominent methods utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a widely adopted and effective method for resolving enantiomers. researchgate.net The principle of this technique relies on the differential interaction between the individual enantiomers and a chiral selector, which is immobilized onto the stationary phase support material (typically silica (B1680970) gel). nih.gov

For chiral amines and amino alcohols like 2-Amino-1-phenylethanol, polysaccharide-based CSPs are frequently employed. nih.gov These CSPs, often derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica backbone, create a chiral environment where one enantiomer forms a more stable, transient diastereomeric complex than the other, leading to different retention times and, thus, separation. nih.gov

The choice of mobile phase is critical and significantly influences the separation. Typical modes include:

Normal-Phase Mode: Utilizes non-polar solvents like hexane (B92381) mixed with an alcohol such as 2-propanol or ethanol. chromatographyonline.com

Polar Organic Mode: Employs polar organic solvents, for instance, a mixture of acetonitrile (B52724) and methanol. chromatographyonline.com

Reversed-Phase Mode: Uses aqueous mobile phases, though this is less common for underivatized amino alcohols on polysaccharide CSPs.

To improve peak shape and resolution for basic compounds like amines, acidic or basic additives are often incorporated into the mobile phase. For example, acids like trifluoroacetic acid (TFA) or methanesulfonic acid (MSA) can be paired with a base like triethylamine (B128534) (TEA) to optimize the interactions with the CSP. chromatographyonline.comresearchgate.net The enantiomeric separation of amino acids can also be achieved on macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, which are compatible with a wide range of mobile phases. sigmaaldrich.com

The following table summarizes typical HPLC conditions used for the separation of chiral amines and alcohols, which are applicable to the analysis of 2-Amino-1-phenylethanol.

ParameterConditionSource
Stationary Phase Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) nih.govresearchgate.net
Mobile Phase (Normal) Hexane/2-Propanol chromatographyonline.com
Mobile Phase (Polar Organic) Acetonitrile/Methanol chromatographyonline.com
Additives Trifluoroacetic Acid (TFA) and Triethylamine (TEA) chromatographyonline.com
Flow Rate Typically 0.5 - 1.5 mL/min chromatographyonline.com
Detection UV (e.g., 220 nm) or Fluorescence Detector researchgate.net

Molecularly Imprinted Polymer (MIP) Chromatography

Molecularly Imprinted Polymer (MIP) technology offers a highly selective approach to chiral separations. MIPs are synthetic polymers with tailor-made recognition sites that are complementary in shape, size, and functional group orientation to a template molecule. nih.gov

In the context of 2-Amino-1-phenylethanol, a MIP can be created using one or both of its enantiomers as the template during the polymerization process. The template molecule, a functional monomer, and a cross-linker are co-polymerized. mdpi.com After polymerization, the template is removed, leaving behind specific cavities that preferentially rebind the template molecule or its stereoisomers. This high selectivity makes MIPs valuable as chiral stationary phases in HPLC or as sorbents for solid-phase extraction (SPE). nih.govcam.ac.uk

A study demonstrated the creation of ten different molecularly imprinted polymers using racemic (R,S)-(±)-2-amino-1-phenylethanol as a structural analog template to develop a sorbent for the related compound, octopamine (B1677172). nih.gov Various functional monomers were tested, and the resulting polymers were evaluated for their binding capacity and affinity. nih.gov This research underscores the feasibility of creating MIPs with specific recognition sites for the 2-Amino-1-phenylethanol structure, which can then be used to separate its enantiomers or for selective extraction from complex matrices. nih.gov

Optical Activity Measurements (Polarimetry)

Polarimetry is a fundamental analytical technique used to measure the optical rotation of chiral substances in solution. chemicalbook.com Chiral molecules, such as the enantiomers of 2-Amino-1-phenylethanol, have the ability to rotate the plane of plane-polarized light. anton-paar.com This property is known as optical activity. Enantiomers of the same compound will rotate the light by an equal magnitude but in opposite directions. libretexts.org A dextrorotatory (+) enantiomer rotates light clockwise, while a levorotatory (-) enantiomer rotates it counter-clockwise. anton-paar.com

The measured optical rotation is used to calculate the specific rotation [α], a characteristic physical property for any given chiral compound. The specific rotation is defined by the Biot equation:

[[\alpha]\lambda^T = \frac{\alpha{obs}}{c \cdot l}]

Where:

[α] is the specific rotation.

T is the temperature (e.g., 20°C).

λ is the wavelength of the light (typically the sodium D-line, 589 nm). anton-paar.com

αobs is the observed rotation in degrees. libretexts.org

c is the concentration of the sample in g/mL or g/100mL. libretexts.orgmasterorganicchemistry.com

l is the path length of the sample cell in decimeters (dm). libretexts.org

For 2-Amino-1-phenylethanol (2-APE), research has shown that the specific rotation is highly dependent on the solvent used. rsc.org A study on the optical resolution of 2-APE highlighted that measurements of optical rotation in different solvents were key to controlling the separation process. rsc.org This demonstrates that when reporting or comparing specific rotation values for 2-Amino-1-phenylethanol hydrochloride, it is crucial to specify the solvent, concentration, and temperature to ensure accurate and reproducible results. By comparing the measured specific rotation of a sample to the known value for the pure enantiomer, the enantiomeric excess (e.e.) can be estimated.

Mass Spectrometry (MS) for Purity and Structural Confirmation

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular structure and assessing the purity of this compound. The technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the ionized molecule.

High-resolution mass spectrometry (HRMS) can determine the molecular weight with exceptional precision, allowing for the confirmation of the elemental composition of the parent ion ([M+H]⁺) of 2-Amino-1-phenylethanol, which has a calculated exact mass of 138.09134 for its protonated form. nih.gov This helps to confirm the compound's identity and rule out impurities with different molecular formulas.

In addition to determining the molecular weight, MS provides structural information through the analysis of fragmentation patterns. When the ionized molecule is subjected to energy (e.g., through collision-induced dissociation in MS/MS), it breaks apart into smaller, characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint. For 2-Amino-1-phenylethanol, characteristic fragmentation pathways include the cleavage of bonds adjacent to the amine and hydroxyl groups. chemicalbook.commiamioh.edu

The NIST Mass Spectrometry Data Center provides reference spectra for 2-Amino-1-phenylethanol. nist.gov Key fragments observed in the mass spectrum of the underivatized compound can help in its identification. chemicalbook.com

Ion Typem/z (Mass-to-Charge Ratio)InterpretationSource
Protonated Molecule [M+H]⁺ ~138.1Molecular ion of 2-Amino-1-phenylethanol nih.gov
Fragment Ion ~120.1Loss of water (H₂O) from the protonated molecule nih.gov
Fragment Ion ~107.1Cleavage resulting in the C₇H₇O⁺ fragment (hydroxytropylium ion)
Fragment Ion ~30.0Cleavage resulting in the CH₄N⁺ fragment (aminomethyl radical cation)

Note: Fragmentation patterns can vary based on ionization technique and energy.

By coupling a separation technique like HPLC with mass spectrometry (LC-MS), analysts can simultaneously separate the compound from any impurities and obtain mass spectral data to confirm the identity of each component in the sample.

Biochemical Pathways and Metabolite Studies Involving 2 Amino 1 Phenylethanol

Endogenous Occurrence and Metabolite Comparisons

2-Amino-1-phenylethanol (B123470), also known as phenylethanolamine, is recognized as an endogenous metabolite in humans. nih.gov Its presence is not limited to mammals; it has been identified in various other organisms, including the plant Pogostemon cablin and the insect Apis cerana (the Asian honey bee). nih.gov Further research has documented its occurrence in plants such as Reseda luteola (weld) and Citrus reshni (Cleopatra mandarin). nih.gov

The compound is structurally similar to other trace phenethylamines and the catecholamine neurotransmitters. wikipedia.org One of its closely related metabolites is 2-hydroxyphenethylamine, a name that is also used as a synonym for 2-amino-1-phenylethanol. nih.gov This metabolite has been identified in microorganisms like Escherichia coli. nih.gov

Table 1: Documented Endogenous Occurrence of 2-Amino-1-phenylethanol

OrganismClassificationReference
Homo sapiens (Human)Mammal nih.gov
Apis cerana (Asian honey bee)Insect nih.gov
Pogostemon cablin (Patchouli)Plant nih.gov
Reseda luteola (Weld)Plant nih.gov
Citrus reshni (Cleopatra mandarin)Plant nih.gov
Escherichia coliBacterium nih.gov

Biosynthetic Pathways

The biosynthesis of aromatic alcohols in many microorganisms and plants is frequently attributed to the Ehrlich pathway. nih.govoup.com This pathway is the primary route for the catabolism of amino acids to produce corresponding alcohols, known as fusel alcohols. nih.govunl.pt While extensively studied for the production of 2-phenylethanol (B73330) from L-phenylalanine, the enzymatic steps provide a model for the potential biosynthesis of structurally similar compounds like 2-amino-1-phenylethanol. researchgate.netfrontiersin.org

The Ehrlich pathway consists of three main enzymatic reactions:

Transamination: An amino acid, such as L-phenylalanine, is converted to its corresponding α-keto acid (in this case, phenylpyruvate). nih.govnih.gov This reaction is catalyzed by aminotransferases (transaminases), such as those encoded by the ARO8 and ARO9 genes in yeast, and requires an amino group acceptor like α-ketoglutarate. nih.govresearchgate.net

Decarboxylation: The α-keto acid (phenylpyruvate) is then decarboxylated to form an aldehyde (phenylacetaldehyde). oup.comnih.gov This step is carried out by decarboxylases, for instance, phenylpyruvate decarboxylase (encoded by ARO10) or pyruvate (B1213749) decarboxylases (Pdc). oup.comnih.gov

Reduction: Finally, the aldehyde is reduced to the corresponding alcohol (2-phenylethanol). researchgate.netnih.gov This final step is catalyzed by alcohol dehydrogenases (ADHs). oup.comfrontiersin.org

In addition to the Ehrlich pathway, another potential route for the formation of related compounds involves the decarboxylation of an amino acid to an amine, followed by deamination to an aldehyde and subsequent reduction. nih.gov For example, L-phenylalanine can be decarboxylated to phenylethylamine (PEA), which is then oxidatively deaminated by a monoamine oxidase (MAO) to phenylacetaldehyde (B1677652) before being reduced to 2-phenylethanol. nih.govresearchgate.net The direct hydroxylation of such intermediates could also lead to the formation of 2-amino-1-phenylethanol.

Table 2: Key Enzymes in the Ehrlich Pathway for Aromatic Alcohol Synthesis

StepEnzyme ClassExample Genes (in Yeast)SubstrateProduct
TransaminationAromatic aminotransferaseARO8, ARO9L-PhenylalaninePhenylpyruvate
DecarboxylationPhenylpyruvate decarboxylaseARO10, PDC1, PDC5, PDC6PhenylpyruvatePhenylacetaldehyde
ReductionAlcohol dehydrogenaseADH familyPhenylacetaldehyde2-Phenylethanol

Enzymatic Transformations and Biotransformation Mechanisms

Specific enzymatic transformations have been identified that directly produce 2-amino-1-phenylethanol. Research has shown that the bacterium Arthrobacter sulfureus can be used for the biotransformation of 2-aminoacetophenone (B1585202). researchgate.net This organism produces a novel 2-aminoacetophenone reductase, an enzyme that catalyzes the stereospecific reduction of 2-aminoacetophenone to yield (S)-2-amino-1-phenylethanol with a very high enantiomeric excess (>99.8%). researchgate.net This NADPH-dependent reductase demonstrates high specificity for amine phenyl ketones. researchgate.net

The biotransformation capabilities of various microorganisms highlight their potential to modify phenylethanol structures. For example, studies on the fungus Aspergillus niger have demonstrated its ability to hydroxylate 2-phenylethanol, converting it into valuable antioxidant compounds such as tyrosol and hydroxytyrosol. bibliotekanauki.pl Such enzymatic hydroxylation reactions showcase the metabolic machinery available in microorganisms to modify aromatic rings, a process that could be relevant in the broader context of 2-amino-1-phenylethanol metabolism.

Table 3: Examples of Enzymatic Transformations Involving Phenylethanolamine and Related Structures

OrganismEnzyme/ProcessSubstrateProductReference
Arthrobacter sulfureus2-Aminoacetophenone reductase2-Aminoacetophenone(S)-2-Amino-1-phenylethanol researchgate.net
Aspergillus nigerBiohydroxylation2-PhenylethanolTyrosol, Hydroxytyrosol bibliotekanauki.pl

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for enantioselective preparation of 2-amino-1-phenylethanol hydrochloride?

  • Methodological Answer : Two enantioselective methods are widely used:

  • Oxazaborolidine-catalyzed borane reduction : 2-Chloroacetophenone is reduced using oxazaborolidine catalysts to yield chiral chloro alcohols (93–97% ee), followed by ammonolysis to produce the amino alcohol .
  • Noyori asymmetric hydrogenation : Phenacyl chloride is converted to succinimido acetophenone, then hydrogenated with chiral Ru complexes and optically active amines (98% ee), followed by hydrolysis .
    • Key Considerations : Catalyst selection (e.g., B-chlorodiisopinocampheylborane for oxazaborolidine) and reaction conditions (temperature, solvent) critically influence enantiomeric excess.

Q. How is this compound characterized analytically?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR reveals distinct signals for aromatic protons (δ 7.2–7.5 ppm), hydroxyl (δ 5.2 ppm), and amine groups (δ 2.8–3.2 ppm). Multiplicity patterns confirm stereochemistry .
  • Mass Spectrometry : Derivatization with trimethylsilyl (TMS) groups improves volatility. The TMS derivative (C₁₁H₁₉NOSi, MW 209.36) shows characteristic fragments at m/z 209 (M⁺) and 194 (M⁺–CH₃) .

Q. What separation techniques are effective for resolving 2-amino-1-phenylethanol enantiomers?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases.
  • Basic Chromatography : Normal-phase silica columns with ethanol/ammonia eluents resolve racemates but require pH optimization to prevent amine protonation .

Advanced Research Questions

Q. How does solvation affect the conformational dynamics of 2-amino-1-phenylethanol in biological systems?

  • Methodological Answer : Molecular dynamics simulations show that aqueous solvation stabilizes extended conformations by forming water bridges between hydroxyl, amine, and aromatic groups. Protonation increases rigidity, favoring interactions with catechol-like receptors (e.g., noradrenaline analogues). Gas-phase simulations underestimate solvent-mediated torsional flexibility .

Q. Why is the hydrogenation of 2-amino-1-phenylethanol to phenethylamine kinetically unfavorable?

  • Methodological Answer : Pd/C-catalyzed hydrogenolysis exhibits slow kinetics (46% conversion in 23 hours) due to hydroxylamine poisoning of active sites. Acid additives (e.g., H₂SO₄) enhance phenethylamine yield (12% vs. 0.9% in neutral conditions) by stabilizing tautomeric intermediates (hydroxy-imine → hydroxy-enamine) .

Q. How can molecularly imprinted polymers (MIPs) improve chiral separation of 2-amino-1-phenylethanol derivatives?

  • Methodological Answer :

  • Template Design : (R,S)-2-Amino-1-phenylethanol imprinted polymers use methacrylic acid/ethylene glycol dimethacrylate for octopamine racemate separation (96% selectivity) .
  • Computational Modeling : DFT calculations optimize monomer-template interactions (e.g., hydrogen bonding with hydroxyl/amine groups).
  • Validation : Batch adsorption tests with Scatchard plots confirm binding affinity (Kd ≈ 10⁻⁴ M) .

Q. What is the pH-dependent activity of alcohol dehydrogenases (ADHs) on 2-amino-1-phenylethanol oxidation?

  • Methodological Answer : ADH IIG oxidizes 2-amino-1-phenylethanol optimally at pH 4.0–6.5. Activity drops above pH 7 due to deprotonation of the catalytic zinc-bound water. Immobilization on chitosan beads improves thermostability (70% activity retained after 10 cycles) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.